N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1005714-96-4
VCID: VC6215127
InChI: InChI=1S/C24H20FN7O/c1-14-6-4-9-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(10-15(2)30-32)29-24(33)17-7-5-8-18(25)11-17/h4-13H,1-3H3,(H,29,33)
SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)F)C
Molecular Formula: C24H20FN7O
Molecular Weight: 441.47

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide

CAS No.: 1005714-96-4

Cat. No.: VC6215127

Molecular Formula: C24H20FN7O

Molecular Weight: 441.47

* For research use only. Not for human or veterinary use.

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide - 1005714-96-4

Specification

CAS No. 1005714-96-4
Molecular Formula C24H20FN7O
Molecular Weight 441.47
IUPAC Name N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide
Standard InChI InChI=1S/C24H20FN7O/c1-14-6-4-9-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(10-15(2)30-32)29-24(33)17-7-5-8-18(25)11-17/h4-13H,1-3H3,(H,29,33)
Standard InChI Key CCGGSADOXINRCG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)F)C

Introduction

Chemical Identity and Structural Characteristics

N-(1-(1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide (molecular formula: C24H20FN7O\text{C}_{24}\text{H}_{20}\text{FN}_7\text{O}) is a polycyclic aromatic compound combining pyrazolo[3,4-d]pyrimidine, pyrazole, and benzamide moieties. Key structural parameters include:

PropertyValue
Molecular Weight441.47 g/mol
Monoisotopic Mass441.171336 Da
ChemSpider ID18419474
IUPAC NameN-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide

The molecule features a pyrazolo[3,4-d]pyrimidine core linked to a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole at position 4. The pyrazole subunit is further substituted with a 3-fluorobenzamide group via an amide bond .

Crystallographic and Spectroscopic Data

Although single-crystal X-ray diffraction data for this specific compound is unavailable, related pyrazolo-pyrimidine derivatives exhibit planar aromatic systems with dihedral angles between substituents ranging from 6.41° to 66.96° . Key spectral features inferred from analogs include:

  • 1H NMR:

    • Pyrazole protons: δ 3.24–3.28 (dd), 3.98–3.99 (dd), 5.54–5.58 (dd)

    • Aromatic protons: δ 7.20–8.50 (m)

    • Methyl groups: δ 2.10–2.50 (s)

  • 13C NMR:

    • Thiazole C2: ~165.4–165.8 ppm

    • Carbonyl carbons: ~167–170 ppm

Hypothesized Pharmacological Activity

The structural complexity of this compound suggests potential interactions with biological targets such as:

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are well-documented as ATP-competitive kinase inhibitors. The dimethylphenyl group may enhance hydrophobic binding to kinase pockets, while the fluorobenzamide could contribute to solubility and target specificity .

Antimicrobial Activity

Analogous thiazole-pyrazole hybrids exhibit broad-spectrum antimicrobial properties. For example, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesReported Activity
Target CompoundC24H20FN7OPyrazolo[3,4-d]pyrimidine coreHypothesized kinase inhibition
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehydeC17H10FN3OSBenzothiazole instead of pyrimidineAnticancer (in silico)
Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylateC20H21N3O3SThiazole-carboxylate substituentAntimicrobial

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for introducing the 3-fluorobenzamide group without side reactions.

  • Biological Screening: Prioritizing assays against kinase families (e.g., JAK, EGFR) and microbial panels.

  • ADME Profiling: Assessing metabolic stability and bioavailability using in vitro hepatocyte models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator